molecular formula C17H16N4O4 B607305 依那度司他 CAS No. 1262132-81-9

依那度司他

货号 B607305
CAS 编号: 1262132-81-9
分子量: 340.34
InChI 键: NALAUGMPMIVAOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enarodustat, also known as JTZ-951 and marketed under the brand name Enaroy, is a drug used for the treatment of anemia, especially when associated with chronic kidney disease (CKD) . It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) .


Molecular Structure Analysis

Enarodustat has a molecular formula of C17H16N4O4 and a molar mass of 340.339 g/mol . It contains a phenyl ring attached to a triazolopyridine through a two-carbon alkyl chain .

科学研究应用

  1. 治疗接受血液透析的 CKD 患者的贫血: 依那度司他有效地增加了内源性红细胞生成素水平,从而纠正和维持血红蛋白依赖血液透析的 CKD 贫血患者的血红蛋白水平 (Akizawa 等人,2019)

  2. 在非透析 CKD 患者中的应用: 在非透析 CKD 患者中观察到类似的疗效,依那度司他纠正和维持血红蛋白水平,同时改善铁的利用以及整体安全性和耐受性 (Akizawa 等人,2019)

  3. 长期安全性和有效性: 在 52 周的时间内,依那度司他在维持日本 CKD 贫血患者(透析和非透析)的目标血红蛋白水平方面显示出一致的安全性和有效性 (Akizawa 等人,2021)

  4. 比较研究: III 期研究表明,与达比泊汀 alfa 相比,依那度司他控制血红蛋白水平的非劣效性,以及良好的耐受性安全概况 (Fujikawa 等人,2022)

  5. 首次批准和开发: 依那度司他获得了日本对 CKD 相关贫血的首次批准,并在其他国家持续进行临床开发 (Markham, 2020)

  6. 人血浆中药代动力学: 开发了一种灵敏且选择性的 UPLC-MS/MS 分析方法,用于测定人血浆中的依那度司他浓度,这对于评估健康受试者和 CKD 患者的药代动力学至关重要 (Pai 等人,2021)

  7. 非透析 CKD 患者的实际疗效: 一项研究表明,依那度司他在非透析 CKD 患者中有效增加和维持血红蛋白水平,同时降低 C 反应蛋白和血清铁蛋白水平 (Mima, 2023)

  8. 心脏安全性: 依那度司他在健康受试者中对心脏复极化没有临床相关影响,表明其对心脏功能具有安全概况 (Pai 等人,2021)

安全和危害

Enarodustat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Enarodustat is likely to broaden treatment options for anemic patients not on dialysis because of its different mode of administration . It is currently being developed in South Korea .

属性

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enarodustat

CAS RN

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
361
Citations
K Fukui, Y Shinozaki, H Kobayashi, K Deai… - European journal of …, 2019 - Elsevier
JTZ-951 (enarodustat) is an oral hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. JTZ-951 has inhibitory activities on human HIF-prolyl hydroxylase 1–3, but not on various …
Number of citations: 34 www.sciencedirect.com
A Markham - Drugs, 2021 - Springer
… This article summarizes the milestones in the development of enarodustat … of enarodustat in Japan. Under the terms of agreement, both the companies will jointly develop enarodustat in …
Number of citations: 21 link.springer.com
T Akizawa, M Nangaku, T Yamaguchi, M Arai… - American Journal of …, 2019 - karger.com
… , and maintenance dose of enarodustat in anemic patients … enarodustat or placebo once daily for 6 weeks in a double-blind manner (Period 1) followed by 24 weeks of open enarodustat …
Number of citations: 69 karger.com
T Akizawa, M Nangaku, T Yamaguchi, M Arai… - Nephron, 2019 - karger.com
… hemodialysis showed that 8-week therapy of enarodustat with dose titration from 1 to 5 mg … report the efficacy of enarodustat after switching from an ESA, the safety of enarodustat 2–8 …
Number of citations: 40 karger.com
S Hasegawa, T Tanaka, T Saito, K Fukui… - Kidney international, 2020 - Elsevier
… Here, we analyze the effects of enarodustat (JTZ-951), an … Transcriptome analysis revealed that enarodustat counteracts … tissue and downregulated by enarodustat, whereas glucose …
Number of citations: 84 www.sciencedirect.com
R Fujikawa, Y Nagao, M Fujioka… - … Apheresis and Dialysis, 2022 - Wiley Online Library
… demonstrated that enarodustat was noninferior to darbepoetin alfa in controlling Hb levels. Furthermore, enarodustat was well tolerated during the treatment. Enarodustat is currently …
Number of citations: 6 onlinelibrary.wiley.com
T Akizawa, M Nangaku, T Yamaguchi… - Kidney International …, 2021 - Elsevier
Introduction Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that might be a new therapeutic approach for managing anemia in patients with …
Number of citations: 21 www.sciencedirect.com
SM Pai, J Connaire, H Yamada, S Enya… - Clinical …, 2020 - Wiley Online Library
The mass balance, pharmacokinetics, and biotransformation of JTZ‐951 (enarodustat), a novel hypoxia‐inducible factor prolyl hydroxylase inhibitor, were characterized in patients (N = …
Number of citations: 14 accp1.onlinelibrary.wiley.com
T Akizawa, M Nangaku, T Yamaguchi, R Koretomo… - Kidney …, 2021 - karger.com
Introduction: Enarodustat (JTZ-951) is a new oral hypoxia-inducible factor-prolyl hydroxylase inhibitor for the treatment of anemia in chronic kidney disease (CKD). We conducted a …
Number of citations: 21 karger.com
Y Shinozaki, K Fukui, H Kobayashi, H Yoshiuchi… - European Journal of …, 2021 - Elsevier
… JTZ-951 (enarodustat) has been characterized as a novel, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), and has been developed as a novel …
Number of citations: 5 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。